molecular formula C18H17NO4 B590115 (r)-n-Cbz-3,4-dihydro-1h-isoquinolinecarboxylic acid CAS No. 151004-88-5

(r)-n-Cbz-3,4-dihydro-1h-isoquinolinecarboxylic acid

Cat. No. B590115
CAS RN: 151004-88-5
M. Wt: 311.337
InChI Key: ACQYZSFXPXXIHL-MRXNPFEDSA-N
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Description

The compound you’re asking about is a specific form of isoquinolinecarboxylic acid. Isoquinoline is a heterocyclic aromatic organic compound. It is a structural isomer of quinoline. Isoquinoline is a colorless hygroscopic liquid at room temperature with a penetrating, unpleasant odor. Carboxylic acids are organic compounds that contain a carboxyl group (C(=O)OH). The general formula of a carboxylic acid is R–COOH, with R referring to the rest of the molecule .


Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. Unfortunately, without specific information or context, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of a compound like this would likely involve a combination of aromatic rings (from the isoquinoline component) and a carboxylic acid group. The “®-n-Cbz” part suggests that there may be some stereochemistry involved, indicating the presence of chiral centers in the molecule .


Physical And Chemical Properties Analysis

Typical physical and chemical properties to consider might include solubility, melting point, boiling point, and reactivity. These would depend on the specific structure of the compound .

Scientific Research Applications

Pharmacokinetics and Anticancer Properties

  • (r)-n-Cbz-3,4-dihydro-1h-isoquinolinecarboxylic acid has been studied for its pharmacokinetic properties and potential as an anticancer agent. One analogue of the compound, ICI D1694, demonstrated more potent anticancer activity compared to CB3717 in model systems. The pharmacokinetics of ICI D1694 were studied in mice and rats, showing rapid clearance and predominantly biliary excretion. The compound also exhibited a high degree of protein binding in rat plasma and was fully bioavailable following intraperitoneal administration, although its oral bioavailability appeared to be low (Jodrell et al., 2004).

Neuroprotective Activities

  • The compound and its derivatives have been studied for neuroprotective activities. One study showed that the derivative, R(+)-WIN 55212-2, a synthetic cannabinoid agonist, decreased hippocampal neuronal loss after transient global cerebral ischemia and reduced infarct volume after permanent focal cerebral ischemia in rats. This neuroprotection was attributed to cannabinoid receptors and was observed both in vivo and in vitro (Nagayama et al., 1999).

Anticonvulsant Effects

  • The compound has shown potential in anticonvulsant effects. For instance, 1-Methyl-1,2,3,4-tetrahydroisoquinoline enhanced the anticonvulsant action of carbamazepine and valproate in a mouse model, indicating its role in increasing the threshold for electroconvulsions and potentiating the antiseizure action of certain drugs (Luszczki et al., 2006).

Antiproliferative and Anticancer Effects

  • Derivatives of this compound have been synthesized and evaluated for in-vivo antiproliferative action in diethylnitrosamine-induced hepatocarcinogenic rats. One study reported that 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid (M1) showed protective action on the liver and restored the arrangement of liver tissues in normal proportion, indicating its potential as a novel antiproliferative agent (Kumar et al., 2017).

Mechanism of Action

The mechanism of action would depend on the specific use of this compound. For example, if it’s used as a pharmaceutical, the mechanism of action would depend on the biological target of the drug .

Safety and Hazards

Safety data sheets (SDS) are a good source of information for safety and hazard data. They typically include information on physical and chemical properties, stability and reactivity, toxicological information, and advice on handling, storage, and disposal .

Future Directions

The future directions would depend on the current uses and research surrounding this compound. This could involve new synthetic methods, applications in pharmaceuticals or materials science, or investigations into the compound’s physical or chemical properties .

properties

IUPAC Name

(1R)-2-phenylmethoxycarbonyl-3,4-dihydro-1H-isoquinoline-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c20-17(21)16-15-9-5-4-8-14(15)10-11-19(16)18(22)23-12-13-6-2-1-3-7-13/h1-9,16H,10-12H2,(H,20,21)/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACQYZSFXPXXIHL-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CC=C21)C(=O)O)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([C@H](C2=CC=CC=C21)C(=O)O)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10654573
Record name (1R)-2-[(Benzyloxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

151004-88-5
Record name (1R)-2-[(Benzyloxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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